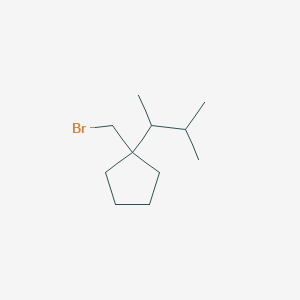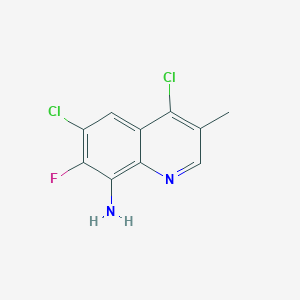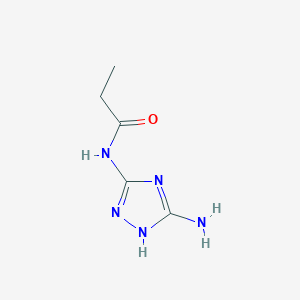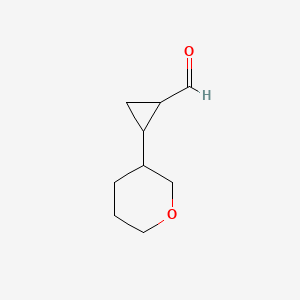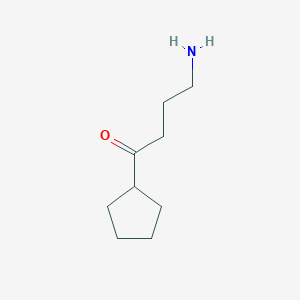
4-Amino-1-cyclopentylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-cyclopentylbutan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cycloalkane derivative, characterized by a cyclopentane ring attached to a butanone chain with an amino group at the fourth position. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentylbutan-1-one typically involves the following steps:
Cyclopentylation: The initial step involves the cyclopentylation of a suitable precursor. This can be achieved by reacting cyclopentyl bromide with a butanone derivative in the presence of a base such as sodium hydride.
Amination: The resulting cyclopentylbutanone is then subjected to amination. This can be done using ammonia or an amine source under reductive conditions, often employing a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-cyclopentylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Cyclopentylbutanoic acid, cyclopentylbutanone
Reduction: Cyclopentylbutanol
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
4-Amino-1-cyclopentylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Amino-1-cyclopentylbutan-1-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopentyl ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylamine: A simpler analog with a similar cyclopentyl ring but lacking the butanone chain.
4-Aminobutan-1-one: Similar structure but without the cyclopentyl ring.
Cyclopentylbutanone: Lacks the amino group but has a similar cyclopentyl and butanone structure.
Uniqueness
4-Amino-1-cyclopentylbutan-1-one is unique due to the combination of its cyclopentyl ring and amino-butanone chain, which provides a distinct set of chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
4-amino-1-cyclopentylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c10-7-3-6-9(11)8-4-1-2-5-8/h8H,1-7,10H2 |
Clé InChI |
MHTOIPFZGIDWHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


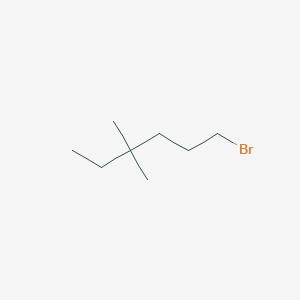
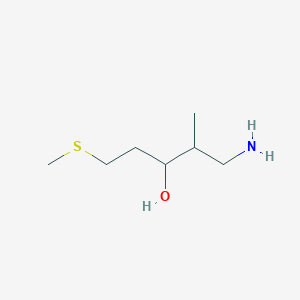
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
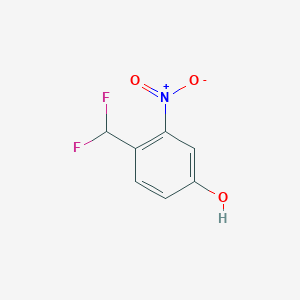

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
